molecular formula C28H27N5O3 B2404859 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361171-82-6

7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2404859
CAS No.: 361171-82-6
M. Wt: 481.556
InChI Key: WMHCKDHAFAZPGI-UHFFFAOYSA-N
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Description

7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, a mouthful of a name, is a chemical compound that has attracted attention for its potential applications in various fields, particularly within medicinal chemistry. Its unique structure, combining several functional groups and a heterocyclic core, hints at a versatile reactivity profile and the possibility for numerous scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include the following:

  • Formation of the heterocyclic core: : This might involve the cyclization of an appropriate precursor, such as a substituted pyrimidine, with hydrazine or similar reagents to form the triazolopyrimidine core.

  • Functionalization of the aromatic ring: : Steps to introduce the benzyloxy and ethoxy groups onto the aromatic ring, often through etherification reactions.

  • Amide formation: : Formation of the carboxamide functional group by reacting an appropriate carboxylic acid derivative with an amine.

Key reaction conditions would involve controlled temperatures, the use of catalysts, and solvents like dichloromethane or ethanol to facilitate these reactions.

Industrial Production Methods

In industrial settings, the production of this compound would likely involve automated processes to ensure precision and efficiency. Large-scale synthesis would focus on optimizing yield and purity, potentially utilizing continuous flow reactors and scalable purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation, typically affecting the aromatic or heterocyclic components.

  • Reduction: : The compound might be reduced at specific functional sites, for example, reducing a nitro group (if present) to an amine.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, modifying the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Like sodium borohydride or hydrogen gas with a palladium catalyst.

  • Substitution reagents: : Halogenating agents (bromine or chlorine), nucleophiles like thiols or amines under basic or acidic conditions.

Major Products

  • Oxidative products may include corresponding ketones or aldehydes.

  • Reduction could yield amine derivatives.

  • Substitution products depend on the nucleophiles used, leading to a variety of functionalized derivatives.

Scientific Research Applications

This compound's structure makes it a valuable candidate in various research domains:

  • Chemistry: : Used as a precursor for synthesizing more complex organic molecules or as a reagent in exploring reaction mechanisms.

  • Biology: : Investigated for its potential bioactivity, including antimicrobial or enzyme inhibitory properties.

  • Medicine: : Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 7-[4-(benzyloxy)-3-ethoxyphenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: : Lacks the 5-methyl group, which might affect its reactivity and bioactivity.

  • 5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: : Lacks the benzyloxy and ethoxy phenyl substitution, potentially reducing its interaction with certain biological targets.

Uniqueness

The compound's uniqueness lies in the combination of a triazolopyrimidine core with benzyloxy, ethoxy, and amide functionalities. This structural amalgamation imparts unique physical, chemical, and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3/c1-3-35-24-16-21(14-15-23(24)36-17-20-10-6-4-7-11-20)26-25(19(2)31-28-29-18-30-33(26)28)27(34)32-22-12-8-5-9-13-22/h4-16,18,26H,3,17H2,1-2H3,(H,32,34)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHCKDHAFAZPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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